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Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known pharmacokinetic properties of PF-
06835919, a potent ketohexokinase (KHK) inhibitor, in mouse models. The information is

intended to guide the design and execution of preclinical studies.

Introduction
PF-06835919 is a first-in-class inhibitor of ketohexokinase (KHK), the primary enzyme

responsible for the metabolism of fructose.[1] By blocking KHK, PF-06835919 has shown

potential in preclinical and clinical studies for the treatment of metabolic disorders such as non-

alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2]

Understanding the pharmacokinetic profile of this compound in mouse models is crucial for the

design of efficacious and translatable preclinical studies.

Mechanism of Action: Ketohexokinase Inhibition
PF-06835919 exerts its therapeutic effect by inhibiting the phosphorylation of fructose to

fructose-1-phosphate, the initial step in fructose metabolism. This action reduces the

downstream production of lipogenic precursors in the liver.
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Caption: Simplified signaling pathway of fructose metabolism and the inhibitory action of PF-
06835919 on Ketohexokinase (KHK).

Pharmacokinetic Data in Mouse Models
Published data on the pharmacokinetics of PF-06835919 specifically in mouse models is

limited. However, one study provides key exposure metrics following oral administration in

C57BL/6J male mice.

Table 1: Plasma Exposure of PF-06835919 in C57BL/6J Mice Following Oral Administration

Parameter Value
Species/Str
ain

Dose
Administrat
ion Route

Reference

Free

Maximum

Plasma

Concentratio

n (Cmax)

4.6 µM
Mouse /

C57BL/6J

15 mg/kg

(twice daily)
Oral Gavage [3]

Free Average

Plasma

Concentratio

n

1.6 µM
Mouse /

C57BL/6J

15 mg/kg

(twice daily)
Oral Gavage [3]
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Note: The original study mentions a short half-life in preclinical species, necessitating twice-

daily dosing to maintain adequate exposure.[2]

Preclinical Pharmacokinetics in Other Species
(Intravenous Administration)
For comparative purposes, pharmacokinetic parameters of PF-06835919 following intravenous

administration in other preclinical species are summarized below. These data indicate that the

compound generally exhibits low clearance and a low volume of distribution.

Table 2: Intravenous Pharmacokinetic Parameters of PF-06835919 in Rat, Dog, and Monkey

Parameter Rat Dog Monkey Reference

Clearance

(mL/min/kg)
0.4 - 1.3 0.4 - 1.3 0.4 - 1.3 [1]

Volume of

Distribution

(L/kg)

0.17 - 0.38 0.17 - 0.38 0.17 - 0.38 [1]

Experimental Protocols
This section outlines a representative protocol for conducting a pharmacokinetic study of PF-
06835919 in a mouse model, based on published methodologies.

Experimental Workflow for a Mouse Pharmacokinetic
Study
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Caption: A generalized workflow for a pharmacokinetic study of PF-06835919 in mice.
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Detailed Methodologies
1. Animal Models

Species/Strain: C57BL/6J male mice are a commonly used strain for metabolic studies.[3]

Age and Weight: Mice are typically acclimated for at least one week before the study, with an

appropriate age (e.g., 6-8 weeks) and weight range.

Housing: Animals should be housed in a controlled environment with a standard light-dark

cycle and ad libitum access to food and water, unless fasting is required for the study.

2. Dose Formulation and Administration

Compound Preparation: PF-06835919 can be formulated in a vehicle suitable for oral

administration. A reported vehicle is 0.5% Hydroxypropyl methylcellulose (HPMC) 10,000 cP

with 0.1% Tween 80, with the pH adjusted to 9.[3]

Dose: A dose of 15 mg/kg administered twice daily has been used in efficacy studies.[3] For

a single-dose pharmacokinetic study, a similar or different dose may be selected based on

the study objectives.

Administration: The compound is administered via oral gavage using an appropriate gauge

gavage needle.

3. Blood Sampling

Method: Blood samples can be collected via various methods, such as retro-orbital bleeding

or tail vein sampling.

Time Points: A typical series of time points for a pharmacokinetic study would include pre-

dose (0 h), and multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, and 24

hours.

Anticoagulant: Blood should be collected into tubes containing an appropriate anticoagulant

(e.g., EDTA or heparin).

4. Plasma Processing and Storage

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3763724/
https://www.benchchem.com/product/b610014?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3763724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3763724/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Separation: Whole blood is centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to

separate the plasma.

Storage: Plasma samples should be stored frozen at -80°C until analysis.

5. Bioanalytical Method: LC-MS/MS

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with

a tandem mass spectrometer (MS/MS) is a suitable analytical platform.[3]

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an

organic solvent (e.g., acetonitrile) containing an appropriate internal standard.

Chromatography: Chromatographic separation is achieved on a suitable column (e.g., a C18

column).

Mass Spectrometry: The mass spectrometer is operated in the positive electrospray

ionization mode using multiple reaction monitoring (MRM). The reported MRM transition for

PF-06835919 is 357.2 > 315.3.[3]

Quantification: A calibration curve is generated using standards of known concentrations to

quantify the amount of PF-06835919 in the plasma samples.

6. Pharmacokinetic Analysis

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time

data using specialized software (e.g., WinNonlin).

Parameters: Key parameters to be determined include:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC (Area Under the Curve): A measure of total drug exposure over time.

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
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Bioavailability (F%): If an intravenous study is also conducted, the oral bioavailability can

be calculated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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